4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, an indole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 1-(3-chlorophenyl)piperazine, which is then reacted with an indole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the piperazine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the indole moiety.
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone: Contains similar functional groups but differs in the overall structure.
Uniqueness
4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its combination of the piperazine ring, indole moiety, and chlorophenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H22ClN5O2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-16-2-1-3-18(12-16)26-8-10-27(11-9-26)21(29)24-14-20(28)25-17-5-4-15-6-7-23-19(15)13-17/h1-7,12-13,23H,8-11,14H2,(H,24,29)(H,25,28) |
InChI Key |
JGRLTXYADHXXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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